1-Amino-3-(pyridin-2-yl)propan-2-one
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Overview
Description
1-Amino-3-(pyridin-2-yl)propan-2-one is an organic compound with the molecular formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a research chemical often used in pharmaceutical testing and other scientific studies . The compound is characterized by a pyridine ring attached to a propanone moiety with an amino group at the 1-position .
Preparation Methods
The synthesis of 1-Amino-3-(pyridin-2-yl)propan-2-one typically involves the reaction of 3-pyridinecarboxaldehyde with an appropriate amine under controlled conditions . One common method includes the use of 3-pyridinecarboxaldehyde and ethyl acetate in the presence of a base, such as sodium sulfate acetate buffer, followed by distillation and crystallization to obtain the pure product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
1-Amino-3-(pyridin-2-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-Amino-3-(pyridin-2-yl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-2-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Amino-3-(pyridin-2-yl)propan-2-one can be compared with other similar compounds, such as:
3-Acetonylpyridine: Similar in structure but lacks the amino group.
1-(3-pyridinyl)-2-Propanone: Another related compound with slight structural differences.
3-Pyridinylacetone: Shares the pyridine ring but differs in the positioning of functional groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1-amino-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H10N2O/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6,9H2 |
InChI Key |
QEMGLOOZPJXSEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)CN |
Origin of Product |
United States |
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